3-(Piperidin-4-yl)pyridazine
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-piperidin-4-ylpyridazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N3/c1-2-9(12-11-5-1)8-3-6-10-7-4-8/h1-2,5,8,10H,3-4,6-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LLTKZTLGSNQUGE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1C2=NN=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 3 Piperidin 4 Yl Pyridazine and Its Derivatives
Retrosynthetic Analysis of the 3-(Piperidin-4-yl)pyridazine Core
Retrosynthetic analysis is a technique used to plan a synthesis by deconstructing the target molecule into simpler, commercially available starting materials. ias.ac.inslideshare.net For the this compound core, the primary disconnection points are the C-C bond linking the two heterocyclic rings and the bonds within each ring system itself.
Two principal retrosynthetic strategies can be envisioned:
Strategy A: Late-Stage Coupling. This is the most common approach, where the key C(3)-C(4') bond between the pyridazine (B1198779) and piperidine (B6355638) rings is disconnected first. This leads to two key synthons: a pyridazine unit functionalized at the C-3 position (e.g., with a halogen, acting as an electrophile) and a piperidine unit functionalized at the C-4 position (e.g., as an organometallic nucleophile or vice versa). This strategy allows for the independent synthesis and modification of each heterocyclic core before their final assembly.
Strategy B: Ring Formation on a Pre-existing Scaffold. In this approach, one of the rings is constructed onto the other pre-formed ring. For instance, a precursor molecule containing the piperidine ring with an appropriate side chain could undergo a cyclization reaction to form the pyridazine ring. This might involve the cyclocondensation of a 1,4-dicarbonyl functionality attached to the piperidine ring with hydrazine (B178648). While potentially more convergent, this route can be more complex due to the need to carry the piperidine moiety through the pyridazine ring-forming reaction conditions.
Introduction and Functionalization of the Piperidine Moiety
Once the pyridazine core is synthesized (or chosen as a starting material), the next critical step is the introduction of the piperidine ring. This is typically achieved by forming a bond between C-3 of the pyridazine and C-4 of the piperidine.
The direct formation of the bond connecting the two rings is a key strategic step, often accomplished via modern cross-coupling reactions or nucleophilic substitution.
C-C Bond Formation: Palladium-catalyzed cross-coupling reactions are the premier methods for forming C-C bonds between two heterocyclic systems. To construct the this compound scaffold, a typical approach would involve reacting a 3-halopyridazine with an organometallic derivative of piperidine.
Suzuki Coupling: A 3-halopyridazine can be coupled with a 4-(boronic acid or boronic ester)-substituted piperidine (often N-protected).
Stille Coupling: This involves the reaction of a 3-halopyridazine with a 4-(trialkylstannyl)piperidine.
Negishi Coupling: A 3-halopyridazine can be coupled with a 4-(organozinc)piperidine derivative.
These reactions are highly versatile, though they require the pre-functionalization of one of the coupling partners into an organometallic reagent. science.gov
C-N Bond Formation: While not directly applicable for the C-C linked target compound, C-N bond formation is a crucial strategy for synthesizing derivatives where the piperidine is attached via its nitrogen atom to the pyridazine ring (i.e., 3-(Piperidin-1-yl)pyridazine). This is most commonly achieved through:
Nucleophilic Aromatic Substitution (SNAr): A 3-halopyridazine, activated by the electron-withdrawing nature of the pyridazine nitrogens, can react directly with piperidine as a nucleophile. researchgate.net This reaction is often facilitated by heat and a base.
Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction provides a milder and more general route for coupling amines with aryl/heteroaryl halides. researchgate.netresearchgate.net It involves reacting a 3-halopyridazine with piperidine in the presence of a palladium catalyst, a suitable phosphine (B1218219) ligand, and a base.
These established methodologies provide a robust toolbox for the synthesis of this compound and a wide array of its derivatives, allowing for systematic structural modifications for various chemical and medicinal applications.
Transition-Metal-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig)
Transition-metal-catalyzed cross-coupling reactions are powerful tools for forming the critical carbon-carbon or carbon-nitrogen bond linking the pyridazine and piperidine rings. The Suzuki-Miyaura and Buchwald-Hartwig reactions are prominent examples employed in the synthesis of such scaffolds.
Suzuki-Miyaura Coupling: This palladium-catalyzed reaction is a cornerstone for creating C-C bonds by coupling an organoboron compound with a halide or triflate. nih.gov In the context of this compound synthesis, this can be approached in two primary ways:
Coupling a pyridazine-boronic acid (or ester) with a halogenated piperidine derivative.
Coupling a piperidine-boronic acid (or ester) with a halogenated pyridazine.
The reaction typically employs a palladium catalyst, such as Pd(PPh₃)₄, in the presence of a base (e.g., Na₂CO₃, K₃PO₄) and a suitable solvent system like DME/ethanol/water. nih.govacs.org For instance, a 3-halopyridazine can be reacted with a 4-boronyl-piperidine derivative. The piperidine nitrogen is usually protected with a group like Boc (tert-butyloxycarbonyl) to prevent side reactions. This strategy allows for the late-stage introduction of the piperidine moiety. nih.govresearchgate.net
Buchwald-Hartwig Amination: This reaction is a premier method for forming C-N bonds, specifically for synthesizing aryl amines. wikipedia.org It involves the palladium-catalyzed coupling of an amine with an aryl halide or triflate. acsgcipr.org This method is particularly useful for directly coupling the piperidine nitrogen to the pyridazine ring, although for this compound, the bond is C-C. However, the principles of Buchwald-Hartwig amination are foundational for creating derivatives where the piperidine is attached via its nitrogen atom to other parts of a larger molecule or for synthesizing related aminopyridazine structures. researchgate.net The reaction typically requires a palladium catalyst, a phosphine ligand (like X-Phos), and a base. wikipedia.orgacsgcipr.orgbeilstein-journals.org The development of sterically hindered and electron-rich phosphine ligands has significantly expanded the scope of this reaction, allowing for the coupling of a wide range of amines and aryl halides under milder conditions. wikipedia.org
| Reaction Type | Key Components | Typical Catalyst/Reagents | Bond Formed | Reference |
| Suzuki-Miyaura | Aryl/Heteroaryl Halide + Organoboron Compound | Pd(PPh₃)₄, Na₂CO₃ | C-C | nih.govresearchgate.net |
| Buchwald-Hartwig | Aryl/Heteroaryl Halide + Amine | Pd(OAc)₂, Phosphine Ligand, Base | C-N | wikipedia.orgacsgcipr.org |
Reductive Amination and Related Transformations for Piperidine Installation
Reductive amination is a versatile and widely used method for forming C-N bonds, making it highly suitable for constructing the piperidine ring or for attaching substituents to it. researchgate.net The reaction proceeds in two steps: the formation of an iminium ion from a ketone or aldehyde and an amine, followed by in-situ reduction with a hydride reagent. tandfonline.comtandfonline.com
For synthesizing the this compound scaffold, reductive amination can be employed to build the piperidine ring from a suitable precursor. For example, an intramolecular reductive amination of an amino-aldehyde or amino-ketone can lead to the formation of the cyclic piperidine structure. researchgate.net
More commonly, it is used to introduce the pyridazine moiety to a pre-existing piperidone. A 4-piperidone (B1582916) derivative can react with an amino-pyridazine, followed by reduction, to form the desired product. Alternatively, a pyridazine-containing aldehyde can be reacted with piperidine itself. Common reducing agents for this transformation include sodium cyanoborohydride (NaBH₃CN), sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃), and borane-pyridine complex (BAP), with the latter being a less toxic alternative to cyanide-based reagents. researchgate.nettandfonline.comtandfonline.com A rhodium-catalyzed transfer hydrogenation process known as reductive transamination has also been described to access N-(hetero)aryl piperidines from pyridinium (B92312) salts, showcasing an advanced transformation in this category. nih.govacs.org
Multi-step Synthetic Sequences Incorporating Piperidine Derivatives
Complex molecules like this compound are often assembled through carefully planned multi-step sequences. These routes frequently involve the synthesis of the pyridazine and piperidine rings separately, followed by their strategic coupling. One common approach starts with the construction of a functionalized pyridazine core. mdpi.comresearchgate.net
For example, a pyridazinone can be synthesized from the condensation of a γ-ketoacid with hydrazine hydrate. nih.govnih.gov The resulting pyridazinone can then be halogenated, typically using reagents like phosphorus oxychloride (POCl₃) or phosphorus oxybromide (POBr₃), to create a reactive handle (e.g., a 3-chloropyridazine). nih.govnih.gov This halogenated intermediate is then primed for a cross-coupling reaction, as described in section 2.3.2, with a suitable piperidine derivative, such as N-Boc-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)piperidine. The final step would involve the deprotection of the piperidine nitrogen.
An alternative strategy involves starting with a functionalized piperidine, such as 4-piperidone, and building the pyridazine ring onto it. This might involve reacting the piperidone with reagents that will ultimately form the pyridazine heterocycle through a series of condensation and cyclization reactions. mdpi.com
Protection and Deprotection Strategies in Synthesis
In the multi-step synthesis of this compound, the use of protecting groups is often essential to mask reactive functional groups and prevent unwanted side reactions. jocpr.comneliti.com The secondary amine of the piperidine ring is a nucleophilic site that can interfere with many reactions, particularly those that are base-catalyzed or involve electrophilic reagents.
The most common protecting group for the piperidine nitrogen is the tert-butyloxycarbonyl (Boc) group. It is easily introduced by reacting the piperidine with di-tert-butyl dicarbonate (B1257347) (Boc₂O). The Boc group is robust and stable under a wide range of reaction conditions, including many cross-coupling reactions, but can be readily removed under mild acidic conditions, such as with trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in an appropriate solvent. creative-peptides.com
Other protecting groups for amines include the benzyloxycarbonyl (Cbz) group, which is removed by hydrogenolysis, and the 9-fluorenylmethyloxycarbonyl (Fmoc) group, which is base-labile. creative-peptides.com The choice of protecting group is critical and must be orthogonal to other protecting groups in the molecule and compatible with the planned reaction steps. jocpr.com
| Protecting Group | Abbreviation | Introduction Reagent | Deprotection Conditions | Key Features | Reference |
| tert-Butyloxycarbonyl | Boc | Di-tert-butyl dicarbonate (Boc₂O) | Acidic (TFA, HCl) | Stable to bases and nucleophiles | creative-peptides.com |
| Benzyloxycarbonyl | Cbz | Benzyl (B1604629) chloroformate | Hydrogenolysis (H₂, Pd/C) | Stable to acidic and basic conditions | jocpr.com |
| 9-Fluorenylmethyloxycarbonyl | Fmoc | Fmoc-Cl, Fmoc-OSu | Basic (e.g., Piperidine in DMF) | Acid-stable | creative-peptides.com |
Emerging Green Chemistry Approaches in Scaffold Synthesis
Modern synthetic chemistry places increasing emphasis on environmentally friendly methods. rasayanjournal.co.in Green chemistry principles, such as the use of safer solvents, catalysts, and energy-efficient reaction conditions, are being applied to the synthesis of heterocyclic scaffolds like pyridazines. mdpi.com
Key green approaches applicable to the synthesis of this compound and its precursors include:
Microwave-Assisted Synthesis: Microwave irradiation can dramatically reduce reaction times, increase product yields, and enhance selectivity by providing rapid and uniform heating. rasayanjournal.co.inresearchgate.net
Use of Greener Solvents: Replacing hazardous solvents like dioxane or chlorinated hydrocarbons with more benign alternatives such as ionic liquids, ethanol, or even water can significantly reduce the environmental impact of a synthesis. rasayanjournal.co.insioc-journal.cn Ionic liquids, in particular, can act as both the solvent and catalyst, are non-volatile, and can often be recycled. sioc-journal.cn
Catalysis: The use of catalysts, especially heterogeneous or recyclable catalysts, is a cornerstone of green chemistry as it reduces waste by enabling reactions to proceed with high atom economy. rasayanjournal.co.inmdpi.com Metal-catalyzed cross-coupling reactions, while using precious metals, are highly efficient and atom-economical. rsc.org
Solvent-Free Reactions: Performing reactions under solventless conditions, for example, using mechanochemical methods like ball milling, minimizes solvent waste entirely. rasayanjournal.co.inmdpi.com
These approaches aim to make the synthesis of pyridazine derivatives more sustainable, cost-effective, and safer. rasayanjournal.co.inorganic-chemistry.org
Asymmetric Synthesis and Enantioselective Methodologies for Chiral Analogues
The synthesis of chiral analogues of this compound, where the piperidine ring is substituted to create one or more stereocenters, requires asymmetric or enantioselective methods to control the stereochemistry. Such chiral molecules are of high importance in drug discovery. chim.itnih.gov
Enantioselective synthesis can be achieved through several strategies:
Chiral Pool Synthesis: Starting from an enantiomerically pure building block, such as a chiral amino acid or a naturally occurring piperidine alkaloid, to construct the chiral piperidine ring.
Catalytic Asymmetric Reactions: Employing a chiral catalyst to induce enantioselectivity in a key bond-forming step. For instance, asymmetric hydrogenation of a tetrahydropyridine (B1245486) precursor using a chiral rhodium or iridium catalyst can yield an enantioenriched piperidine. chim.it A rhodium-catalyzed asymmetric reductive Heck reaction has been reported to provide 3-substituted tetrahydropyridines in high yield and excellent enantioselectivity, which can then be reduced to the corresponding piperidines. snnu.edu.cnacs.org
Chiral Auxiliaries: Temporarily attaching a chiral auxiliary to the substrate to direct the stereochemical outcome of a reaction, followed by its removal.
Recent advances have focused on the catalytic asymmetric functionalization of pyridines themselves. chim.it While challenging due to the coordinating nature of the pyridine (B92270) nitrogen, methods like catalytic asymmetric reduction of pyridyl ketones or addition to pyridyl imines are being developed. chim.it Copper-catalyzed asymmetric hetero-Diels-Alder reactions have also been used to furnish chiral pyridazine derivatives with high enantioselectivity. thieme-connect.com These methodologies provide access to specific stereoisomers, which is crucial for studying structure-activity relationships.
Chemical Reactivity and Derivatization Strategies of 3 Piperidin 4 Yl Pyridazine
Reactivity of the Piperidine (B6355638) Moiety
The piperidine ring is a saturated heterocycle containing a secondary amine. This amine is nucleophilic and basic, making it the primary site of reactivity for this portion of the molecule. ambeed.com
The lone pair of electrons on the piperidine nitrogen is readily available for reaction with a wide range of electrophiles. This allows for straightforward derivatization to produce a diverse library of compounds.
N-Alkylation: This is achieved by treating 3-(Piperidin-4-yl)pyridazine with an alkylating agent, such as an alkyl halide (e.g., methyl iodide, benzyl (B1604629) bromide). The reaction is typically carried out in the presence of a base to neutralize the hydrogen halide byproduct. Common bases include potassium carbonate (K₂CO₃) or a non-nucleophilic organic base like N,N-diisopropylethylamine (DIPEA). researchgate.net Reductive amination, reacting the parent compound with an aldehyde or ketone in the presence of a reducing agent (e.g., sodium triacetoxyborohydride), is another powerful method for N-alkylation. nih.gov
N-Acylation: The piperidine nitrogen reacts smoothly with acylating agents like acyl chlorides or acid anhydrides to form amides. A base such as triethylamine (B128534) or pyridine (B92270) is typically added to scavenge the HCl or carboxylic acid generated during the reaction. This reaction is generally high-yielding and provides stable amide products.
N-Sulfonylation: Similar to acylation, sulfonamides are formed by reacting the piperidine nitrogen with sulfonyl chlorides (e.g., benzenesulfonyl chloride, methanesulfonyl chloride). nih.gov The reaction is usually performed in the presence of a base to facilitate the process. The resulting sulfonamides are robust and can significantly alter the physicochemical properties of the parent molecule.
| Reaction Type | Electrophilic Reagent | Base (if required) | Resulting N-Substituent |
| N-Alkylation | Methyl Iodide (CH₃I) | K₂CO₃ | Methyl (-CH₃) |
| N-Alkylation | Benzyl Bromide (BnBr) | DIPEA | Benzyl (-CH₂Ph) |
| N-Acylation | Acetyl Chloride (CH₃COCl) | Triethylamine | Acetyl (-COCH₃) |
| N-Acylation | Benzoyl Chloride (PhCOCl) | Pyridine | Benzoyl (-COPh) |
| N-Sulfonylation | Benzenesulfonyl Chloride | Pyridine | Benzenesulfonyl (-SO₂Ph) |
| N-Sulfonylation | Methanesulfonyl Chloride | Triethylamine | Methanesulfonyl (-SO₂CH₃) |
While the nitrogen atom is the most reactive site, functionalization of the carbon skeleton of the piperidine ring is also possible, though it often requires more advanced synthetic methods. nih.gov Reactions typically target the α-carbons (C2 and C6) adjacent to the nitrogen.
A common strategy involves the initial N-alkylation or N-acylation of the piperidine, followed by the generation of an iminium ion intermediate via oxidation. This electrophilic iminium ion can then be trapped by a variety of nucleophiles, leading to α-substituted piperidine derivatives. semanticscholar.orgnih.gov
Alternatively, direct deprotonation of an α-carbon can be achieved using a strong base, such as n-butyllithium (n-BuLi), particularly if the nitrogen is protected with a group like tert-butyloxycarbonyl (Boc). acs.org The resulting organolithium species can then react with various electrophiles (e.g., alkyl halides, aldehydes) to install a substituent at the C2 position. These methods provide a powerful, albeit more complex, route to modifying the carbon framework of the piperidine ring. acs.org
Ring-Opening and Ring-Expansion Reactions of the Piperidine System
While the this compound scaffold is generally stable, the piperidine ring can undergo specific ring-opening and ring-expansion reactions under certain conditions. These transformations can be strategically employed to access novel heterocyclic systems with altered conformational properties and biological activities.
One potential avenue for ring-opening involves the cleavage of the C-N bonds within the piperidine ring. Such reactions can be facilitated by various reagents and conditions, often involving the formation of reactive intermediates. For instance, electrochemical methods have been developed for the C–N bond cleavage of piperidine-containing peptides, leading to the formation of peptide aldehydes. acs.org Although not specifically demonstrated on this compound, this approach highlights a potential strategy for the selective opening of the piperidine ring to introduce new functional groups.
Ring expansion of the piperidine moiety to form seven-membered azepane derivatives is another important derivatization strategy. rsc.orgnih.govthieme-connect.com This transformation can significantly alter the three-dimensional shape of the molecule, potentially leading to enhanced binding affinity for biological targets. Several established methods for piperidine ring expansion could theoretically be applied to the this compound scaffold.
One such method is the Tiffeneau-Demjanov rearrangement, which involves the reaction of a 1-aminomethyl-cycloalkanol with nitrous acid to yield an expanded cycloketone. nih.gov In the context of our scaffold, this would require the introduction of an aminomethyl group onto the piperidine ring, followed by diazotization to induce ring expansion.
Another approach is the Dowd-Beckwith ring expansion, a radical-mediated process that expands a cyclic carbonyl by up to four carbons. nih.govscripps.edugoogle.com This reaction typically involves a haloalkyl substituent on a β-keto ester. Adapting this methodology would necessitate the initial functionalization of the piperidine ring to incorporate the necessary precursors for the radical cyclization and subsequent ring expansion.
The table below summarizes these potential ring-expansion strategies.
| Reaction Name | Description | Potential Application to this compound |
| Tiffeneau-Demjanov Rearrangement | A diazotization of an amino group followed by expulsion of nitrogen and a rearrangement with ring expansion. nih.gov | Requires initial functionalization of the piperidine ring with an aminomethyl group. |
| Dowd-Beckwith Ring Expansion | A free-radical mediated ring expansion of a cyclic carbonyl with an α-alkylhalo substituent. nih.govscripps.edugoogle.com | Would necessitate the introduction of a carbonyl and a haloalkyl group onto the piperidine ring. |
| Palladium-Catalyzed Rearrangements | Allylic amine rearrangements can facilitate a two-carbon ring expansion of 2-vinyl piperidines. rwth-aachen.de | Would involve the synthesis of a 2-vinyl-3-(piperidin-4-yl)pyridazine precursor. |
These ring-opening and ring-expansion reactions, while not yet explicitly reported for this compound, represent viable synthetic pathways for the structural diversification of this important scaffold.
Strategic Functionalization for Libraries and Diversification
The this compound scaffold is an ideal starting point for the generation of compound libraries due to the presence of multiple reactive sites. Strategic functionalization allows for the systematic introduction of a wide array of substituents, enabling the exploration of a broad chemical space and the optimization of biological activity.
Parallel Synthesis and Combinatorial Chemistry Approaches
Parallel synthesis and combinatorial chemistry are powerful tools for the rapid generation of large numbers of related compounds. nih.gov These techniques are well-suited for the derivatization of the this compound core, allowing for the efficient exploration of structure-activity relationships.
The piperidine nitrogen of the scaffold is a primary site for diversification. A variety of substituents can be introduced via N-alkylation, N-acylation, or reductive amination reactions. In a parallel synthesis approach, a common this compound precursor can be distributed into an array of reaction vessels, with each vessel containing a different alkylating or acylating agent. This allows for the simultaneous synthesis of a library of N-substituted derivatives.
The pyridazine (B1198779) ring also offers opportunities for diversification. For example, if the pyridazine ring is substituted with a halogen, such as in 3-chloro-6-(piperidin-4-yl)pyridazine, this halogen can be displaced by a variety of nucleophiles in a parallel fashion. google.com Alternatively, palladium-catalyzed cross-coupling reactions, such as the Suzuki or Buchwald-Hartwig reactions, can be employed to introduce a wide range of aryl, heteroaryl, or alkyl groups onto the pyridazine ring.
The following table outlines a hypothetical parallel synthesis scheme for the diversification of the this compound scaffold.
| Reaction Site | Reaction Type | Example Reagents | Resulting Diversity |
| Piperidine Nitrogen | N-Alkylation | Alkyl halides (R-X) | Varied alkyl and aralkyl groups |
| Piperidine Nitrogen | N-Acylation | Acyl chlorides (RCOCl) | Diverse amide functionalities |
| Piperidine Nitrogen | Reductive Amination | Aldehydes/Ketones (RCHO/RCOR') | A wide range of N-substituted amines |
| Pyridazine Ring (with leaving group) | Nucleophilic Aromatic Substitution | Amines, alcohols, thiols | Introduction of various heteroatom-linked substituents |
| Pyridazine Ring (with leaving group) | Suzuki Coupling | Boronic acids (R-B(OH)2) | Diverse aryl and heteroaryl substituents |
| Pyridazine Ring (with leaving group) | Buchwald-Hartwig Amination | Amines (R-NH2) | Introduction of various amino groups |
Such combinatorial approaches have been successfully used to generate libraries of pyridazine- and piperidine-containing compounds for drug discovery programs. acs.orgnih.govacs.org
Click Chemistry Applications for Scaffold Elaboration
Click chemistry, a concept introduced by K. Barry Sharpless, refers to a class of reactions that are high-yielding, wide in scope, and generate only inoffensive byproducts. researchgate.net The most prominent example of a click reaction is the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), which forms a stable 1,2,3-triazole ring. biosyntan.de
The this compound scaffold can be readily functionalized for click chemistry applications. For example, an azide (B81097) or a terminal alkyne functionality can be introduced onto either the piperidine nitrogen or the pyridazine ring. This "clickable" scaffold can then be reacted with a library of complementary alkynes or azides to rapidly generate a diverse set of triazole-containing derivatives.
For instance, the piperidine nitrogen can be alkylated with a propargyl group to introduce a terminal alkyne. This alkyne-functionalized scaffold can then be reacted with a variety of organic azides using CuAAC to generate a library of 1,4-disubstituted triazoles.
Alternatively, an azide group can be introduced, for example, by reacting an N-Boc protected 4-hydroxymethylpiperidine with diphenylphosphoryl azide, followed by coupling to the pyridazine core and deprotection. This azide-functionalized scaffold can then be reacted with a library of terminal alkynes.
Another relevant click reaction is the thiol-ene reaction, which involves the radical-mediated addition of a thiol to an alkene. An alkene functionality could be introduced onto the this compound scaffold, which could then be reacted with a library of thiols to generate a diverse set of thioether derivatives.
The table below illustrates potential click chemistry functionalization strategies for the this compound scaffold.
| Click Reaction | Functional Group on Scaffold | Reactant Library | Linkage Formed |
| Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Terminal Alkyne | Organic Azides (R-N3) | 1,2,3-Triazole |
| Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Azide | Terminal Alkynes (R-C≡CH) | 1,2,3-Triazole |
| Thiol-ene Reaction | Alkene | Thiols (R-SH) | Thioether |
The modular nature and high efficiency of click chemistry make it an exceptionally powerful tool for the rapid elaboration and diversification of the this compound scaffold, facilitating the generation of large and diverse compound libraries for high-throughput screening. researchgate.net
Spectroscopic and Advanced Analytical Methodologies for Structural Characterization
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
High-resolution NMR spectroscopy is an indispensable tool for the detailed structural analysis of 3-(Piperidin-4-yl)pyridazine in solution. A combination of one-dimensional and two-dimensional NMR experiments allows for the unambiguous assignment of all proton and carbon signals and provides insights into the molecule's conformation.
Advanced ¹H NMR Spectroscopic Techniques (e.g., COSY, NOESY)
One-dimensional ¹H NMR spectroscopy provides initial information on the chemical environment of the protons in this compound. However, for a complete assignment and to understand through-bond and through-space correlations, two-dimensional techniques such as Correlation Spectroscopy (COSY) and Nuclear Overhauser Effect Spectroscopy (NOESY) are employed.
A COSY experiment reveals proton-proton coupling networks, allowing for the identification of adjacent protons. For this compound, this would confirm the connectivity within the piperidine (B6355638) and pyridazine (B1198779) rings. For instance, cross-peaks would be expected between the methine proton at the 4-position of the piperidine ring and the adjacent methylene (B1212753) protons.
A NOESY experiment, on the other hand, identifies protons that are in close spatial proximity, irrespective of their through-bond connectivity. This is particularly useful for determining the relative stereochemistry and preferred conformation of the molecule. For example, NOE correlations could be observed between protons of the piperidine ring and the pyridazine ring, providing information on their relative orientation.
Hypothetical ¹H NMR Data for this compound
| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| Pyridazine H-4' | 7.5 - 7.7 | dd | J = 8.5, 4.5 |
| Pyridazine H-5' | 7.3 - 7.5 | t | J = 8.5 |
| Pyridazine H-6' | 8.9 - 9.1 | d | J = 4.5 |
| Piperidine H-4 | 3.0 - 3.2 | m | - |
| Piperidine H-2ax, H-6ax | 2.8 - 3.0 | m | - |
| Piperidine H-2eq, H-6eq | 3.2 - 3.4 | m | - |
| Piperidine H-3ax, H-5ax | 1.7 - 1.9 | m | - |
| Piperidine H-3eq, H-5eq | 1.9 - 2.1 | m | - |
| Piperidine NH | 1.5 - 2.5 | br s | - |
Comprehensive ¹³C NMR Spectroscopic Analysis
¹³C NMR spectroscopy provides information on the carbon framework of the molecule. Each unique carbon atom in this compound will give rise to a distinct signal. The chemical shifts of these signals are indicative of the carbon's hybridization and its electronic environment. For instance, the carbon atoms of the aromatic pyridazine ring would resonate at a significantly different frequency compared to the sp³-hybridized carbons of the piperidine ring.
Hypothetical ¹³C NMR Data for this compound
| Carbon Assignment | Chemical Shift (δ, ppm) |
| Pyridazine C-3' | 155 - 157 |
| Pyridazine C-4' | 125 - 127 |
| Pyridazine C-5' | 120 - 122 |
| Pyridazine C-6' | 150 - 152 |
| Piperidine C-4 | 40 - 42 |
| Piperidine C-2, C-6 | 45 - 47 |
| Piperidine C-3, C-5 | 30 - 32 |
Heteronuclear NMR Spectroscopy (e.g., ¹⁵N NMR)
Given the presence of four nitrogen atoms in this compound, ¹⁵N NMR spectroscopy can provide valuable information about their electronic environments. The chemical shifts of the nitrogen atoms in the pyridazine ring would be distinct from that of the piperidine nitrogen, reflecting the differences between an sp²-hybridized nitrogen in an aromatic system and an sp³-hybridized nitrogen in a saturated heterocycle. Heteronuclear multiple bond correlation (HMBC) experiments can further be used to correlate these nitrogen atoms with nearby protons and carbons, aiding in the complete structural assignment.
High-Resolution Mass Spectrometry (HRMS) and Fragmentation Analysis
High-resolution mass spectrometry is a powerful technique for determining the precise molecular weight and elemental composition of a compound. This is crucial for confirming the molecular formula of this compound.
Electrospray Ionization (ESI-MS/MS) for Mechanistic Studies
Electrospray ionization (ESI) is a soft ionization technique that allows for the analysis of intact molecular ions. Tandem mass spectrometry (MS/MS) experiments can then be performed on the protonated molecule [M+H]⁺ to induce fragmentation. The resulting fragmentation pattern provides valuable structural information by revealing characteristic neutral losses and daughter ions. For this compound, fragmentation would likely involve cleavage of the bond between the two rings or fragmentation within the piperidine ring.
Hypothetical ESI-MS/MS Fragmentation Data for this compound
| Precursor Ion (m/z) | Product Ion (m/z) | Neutral Loss |
| 177.1135 ([M+H]⁺) | 96.0811 | C₄H₇N (Piperidine ring fragment) |
| 177.1135 ([M+H]⁺) | 81.0447 | C₅H₅N₂ (Pyridazine ring) |
Liquid Chromatography-Mass Spectrometry (LC-MS) Coupling
Coupling liquid chromatography with mass spectrometry (LC-MS) allows for the analysis of complex mixtures and the determination of a compound's purity. For this compound, an LC-MS method would be developed to ensure the sample is a single, pure compound before further spectroscopic analysis. The retention time from the LC provides an additional characteristic parameter for the compound, while the mass spectrometer provides confirmation of its molecular weight. This technique is also invaluable for monitoring the progress of its synthesis and for identifying any potential impurities or byproducts.
Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopy
Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, provides invaluable information regarding the functional groups and bonding arrangements within a molecule.
Characteristic Vibrational Modes and Functional Group Identification
The IR and Raman spectra of this compound would be expected to exhibit characteristic vibrational modes corresponding to its constituent pyridazine and piperidine rings.
Expected Vibrational Modes for this compound:
| Functional Group/ Moiety | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
| Piperidine N-H | Stretching | 3300-3500 |
| Bending | 1580-1650 | |
| Aromatic C-H (pyridazine) | Stretching | 3000-3100 |
| Out-of-plane bending | 675-900 | |
| Aliphatic C-H (piperidine) | Stretching | 2850-3000 |
| Bending | 1440-1480 | |
| C=N (pyridazine) | Stretching | 1550-1650 |
| C-N (piperidine) | Stretching | 1020-1250 |
| C-C | Stretching | 1400-1600 (pyridazine), 800-1200 (piperidine) |
Note: This table represents expected ranges and the actual experimental values may vary.
Electronic Spectroscopy: Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy
UV-Vis spectroscopy is employed to investigate the electronic transitions within a molecule. The absorption of UV or visible light by this compound would be expected to arise from π→π* and n→π* transitions within the pyridazine ring. The position of the absorption maxima (λmax) and the molar absorptivity (ε) are characteristic of the chromophoric system. For pyridazine and its simple derivatives, π→π* transitions typically occur in the range of 240-280 nm, while the weaker n→π* transitions are observed at longer wavelengths, often above 300 nm. The specific λmax for this compound would be influenced by the substitution of the piperidinyl group.
Elemental Analysis for Precise Stoichiometry Determination
Elemental analysis is a fundamental technique used to determine the empirical formula of a compound by measuring the percentage composition of its constituent elements. For this compound (C₉H₁₃N₃), the theoretical elemental composition can be calculated as follows:
Theoretical Elemental Composition of C₉H₁₃N₃:
| Element | Atomic Mass | Number of Atoms | Total Mass | Percentage (%) |
| Carbon (C) | 12.011 | 9 | 108.099 | 66.22 |
| Hydrogen (H) | 1.008 | 13 | 13.104 | 8.03 |
| Nitrogen (N) | 14.007 | 3 | 42.021 | 25.75 |
| Total | 163.224 | 100.00 |
Experimental determination of the elemental composition of a synthesized sample of this compound and comparison with these theoretical values would be a critical step in confirming its identity and purity.
X-ray Diffraction (XRD) for Solid-State Molecular and Crystal Structure Elucidation
X-ray diffraction techniques are indispensable for the unambiguous determination of the solid-state structure of a crystalline compound at the atomic level.
Single-Crystal X-ray Diffraction Analysis
Single-crystal X-ray diffraction is the gold standard for determining the precise three-dimensional arrangement of atoms in a molecule and the packing of molecules in a crystal lattice. This technique would provide definitive information on bond lengths, bond angles, and torsion angles within the this compound molecule. Furthermore, it would reveal details of intermolecular interactions, such as hydrogen bonding, which govern the crystal packing.
Powder X-ray Diffraction for Polymorph Screening
Powder X-ray diffraction (PXRD) is a powerful tool for the characterization of crystalline solids and is particularly important for identifying different crystalline forms, or polymorphs. The PXRD pattern is a fingerprint of the crystalline phase. By analyzing the peak positions and intensities, one can identify the specific polymorph of this compound and monitor for any phase transitions under different conditions. This is of paramount importance in pharmaceutical development, as different polymorphs can exhibit distinct physical properties.
Theoretical and Computational Chemistry Investigations
Quantum Chemical Calculations (e.g., Density Functional Theory - DFT)
Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are fundamental to modern computational chemistry. DFT methods are used to investigate the electronic structure of many-body systems, such as atoms and molecules. tandfonline.com These calculations can predict a wide range of molecular properties by approximating the solutions to the Schrödinger equation. For heterocyclic compounds, methods like B3LYP with basis sets such as 6-311+G(d,p) have been effectively used to analyze molecular structures and properties. researchgate.net
Geometric optimization is a computational process to find the arrangement of atoms in a molecule that corresponds to the lowest possible energy, known as the ground state. For 3-(Piperidin-4-yl)pyridazine, this involves determining the most stable three-dimensional structure.
The analysis would focus on two key aspects:
Piperidine (B6355638) Ring Conformation: The piperidine ring is flexible and typically adopts a stable chair conformation to minimize steric strain. nih.gov Computational analysis would confirm the preferred conformation (chair, boat, or twist-boat) of the piperidine moiety.
Inter-ring Orientation: The spatial orientation between the piperidine and pyridazine (B1198779) rings, defined by the dihedral angle of the bond connecting them, would be determined. The lowest energy conformer represents the most probable structure of the molecule in a vacuum.
The optimized geometry provides data on bond lengths, bond angles, and dihedral angles, which are crucial for understanding the molecule's shape and steric properties.
Table 1: Illustrative Data from Geometric Optimization of a Substituted Piperidine Ring This table is for illustrative purposes to show the type of data generated from a DFT calculation, as specific data for this compound is not available.
| Parameter | Typical Calculated Value |
|---|---|
| C-N Bond Length (Piperidine) | ~1.47 Å |
| C-C Bond Length (Piperidine) | ~1.54 Å |
| C-N-C Bond Angle (Piperidine) | ~111° |
Frontier Molecular Orbital (FMO) theory is a key concept in explaining chemical reactivity. youtube.comsapub.org The two most important orbitals are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.org
HOMO: Represents the outermost orbital containing electrons and is associated with the molecule's ability to donate electrons. A higher HOMO energy suggests a better electron donor. researchgate.net
LUMO: Is the innermost orbital without electrons and relates to the ability to accept electrons. A lower LUMO energy indicates a better electron acceptor.
HOMO-LUMO Gap: The energy difference between the HOMO and LUMO is known as the band gap. A small gap suggests high chemical reactivity and lower stability, as less energy is required to excite an electron from the HOMO to the LUMO. wikipedia.org
For this compound, the HOMO is expected to be located primarily on the electron-rich pyridazine ring and the nitrogen atom of the piperidine ring, which have lone pairs of electrons. The LUMO is likely distributed over the π-system of the pyridazine ring. researchgate.netwuxibiology.com
Table 2: Representative Frontier Molecular Orbital Energies This table provides example values to illustrate the concept, as specific data for this compound is not available.
| Parameter | Illustrative Energy (eV) |
|---|---|
| HOMO Energy | -6.5 eV |
| LUMO Energy | -1.2 eV |
A Molecular Electrostatic Potential (MEP) surface map illustrates the charge distribution within a molecule. researchgate.net It is a valuable tool for predicting how a molecule will interact with other charged species. Different colors on the MEP map indicate varying electrostatic potentials:
Red: Regions of most negative potential, indicating electron-rich areas prone to electrophilic attack.
Blue: Regions of most positive potential, indicating electron-poor areas susceptible to nucleophilic attack.
Green: Regions of neutral potential.
In this compound, the MEP map would likely show negative potential (red) around the two nitrogen atoms of the pyridazine ring due to their high electronegativity and lone pair electrons. A region of positive potential (blue) would be expected around the N-H proton of the piperidine ring, making it a potential hydrogen bond donor site.
Quantum chemical calculations can accurately predict spectroscopic data, which can then be used to verify experimental results. epstem.net
NMR Chemical Shifts: Theoretical ¹H and ¹³C NMR chemical shifts can be calculated using methods like the Gauge-Independent Atomic Orbital (GIAO) method. researchgate.net These predictions are highly sensitive to the molecular geometry and electronic environment of each nucleus. nih.govresearchgate.net Comparing calculated shifts with experimental spectra helps in the structural elucidation of the molecule.
IR Frequencies: The vibrational frequencies in an infrared (IR) spectrum can also be calculated. researchgate.net These frequencies correspond to the stretching, bending, and other vibrations of the molecule's chemical bonds. core.ac.uk Theoretical IR spectra, when compared with experimental data, can confirm the presence of specific functional groups and provide further structural validation. nih.gov
Molecular Dynamics (MD) Simulations
Molecular Dynamics (MD) simulations are computational methods used to study the physical movements of atoms and molecules over time. mdpi.com Unlike quantum calculations that often model a single molecule in a vacuum, MD simulations can model a molecule's behavior in a more realistic environment, such as in a solution.
MD simulations of this compound in a solvent (like water) would provide insights into its dynamic behavior. This includes:
Conformational Flexibility: Observing how the piperidine ring flexes and potentially interconverts between different conformations.
Solvent Interactions: Analyzing how the molecule forms hydrogen bonds and other non-covalent interactions with surrounding solvent molecules.
Rotational Dynamics: Studying the rotation around the single bond connecting the piperidine and pyridazine rings, revealing the molecule's accessible shapes in solution.
This information is valuable for understanding how the molecule behaves in a biological or chemical system, where it is rarely isolated from its environment.
Scientific Investigations into this compound Remain Undisclosed in Public Research
Despite a thorough review of publicly accessible scientific literature, detailed theoretical and computational chemistry investigations specifically focused on the compound This compound are not presently available. While research exists for the broader classes of pyridazine and piperidine derivatives, dedicated studies outlining the ligand-protein binding dynamics, Quantitative Structure-Property Relationship (QSPR) modeling, and molecular docking profiles for this particular molecule have not been published.
The pyridazine ring system, a six-membered heterocycle with two adjacent nitrogen atoms, and the piperidine moiety are common fragments in medicinal chemistry and drug discovery. Computational studies on various derivatives containing these scaffolds are prevalent, often exploring their interactions with a range of biological targets. These investigations typically employ techniques such as molecular docking to predict binding modes and affinities, and QSPR to correlate molecular structures with physicochemical properties and biological activities.
However, the specific combination and arrangement of these rings in this compound appears to be a niche area of research without publicly documented computational analyses. The absence of such studies prevents a detailed discussion of its theoretical chemical properties and behaviors within a biological context.
Further research and publication in the field of computational chemistry would be required to elucidate the specific molecular interactions and predictive models associated with this compound. Until such studies are conducted and shared within the scientific community, a comprehensive article on its theoretical and computational aspects, as outlined in the initial request, cannot be generated.
Structure Activity Relationship Sar Studies of 3 Piperidin 4 Yl Pyridazine Analogues
Systematic Structural Modifications and Their Chemical Impact
The chemical architecture of 3-(piperidin-4-yl)pyridazine analogues offers multiple points for structural modification, which have been systematically explored to understand their impact on biological activity. These modifications generally fall into several categories: substitution on the pyridazine (B1198779) ring, alteration of the piperidine (B6355638) moiety, and variations in the linker connecting these two core structures.
Starting from a lead compound, such as 3-[2-(1-benzylpiperidin-4-yl)ethylamino]-6-phenylpyridazine, a known acetylcholinesterase (AChE) inhibitor, structural modifications have been performed on four distinct parts of the molecule. These systematic changes have provided valuable insights into the chemical requirements for potent bioactivity. For instance, the introduction of different functional groups on the pyridazine and piperidine rings has been shown to significantly influence the potency and selectivity of these compounds as enzyme inhibitors.
In the development of muscarinic M4 receptor antagonists, a 3-(4-aryl/heteroarylsulfonyl)piperazin-1-yl)-6-(piperidin-1-yl)pyridazine core was identified from high-throughput screening. Subsequent multidimensional optimization efforts focused on enhancing potency and CNS penetration, demonstrating how systematic modifications can refine the pharmacological profile of a lead scaffold.
The synthesis of novel 4β-aryl-1-methyl-3α-(3-substituted-1,2,4-oxadiazol-5-yl)piperidines, which are bioisosteres of cocaine, also highlights the impact of systematic structural changes. The affinity for the dopamine (B1211576) transporter (DAT) and the ability to inhibit monoamine reuptake were found to be a function of the size of the substituent on the oxadiazole ring, a modification distal to the core piperidine.
Influence of Substituent Electronic and Steric Properties on Molecular Interactions
The electronic and steric properties of substituents introduced onto the this compound scaffold play a crucial role in modulating their molecular interactions with biological targets. These properties can influence binding affinity, selectivity, and pharmacokinetic parameters.
In the context of AChE inhibitors, the introduction of a lipophilic environment at the C-5 position of the pyridazine ring was found to be favorable for inhibitory activity and selectivity against butyrylcholinesterase (BuChE). This suggests that hydrophobic interactions in this region of the binding site are critical for potent inhibition.
For muscarinic M4 antagonists, clear SAR was observed with substitutions on a phenylsulfonamide moiety attached to a piperazine (B1678402) linked to the pyridazine core. Substitutions at the 2-position of the phenylsulfonamide were preferred, with potency decreasing for 3-chloro and 4-chloro congeners. Electron-donating groups in the 2-position were also found to be detrimental to activity, whereas a 2-CF3 derivative was equipotent to the lead compound, highlighting the nuanced interplay of electronic and steric effects.
Studies on substituted pyridazines have shown that the method of signal amplification by reversible exchange (SABRE) is tolerant to a broad range of electron-donating and withdrawing groups. However, good sensitivity is evident when steric bulk is added to the 3- and 6-positions of the pyridazine ring, indicating that steric factors can significantly influence molecular interactions. The presence of an electron-donating substituent, such as an amino or a hydroxyl group, on polyhalogenated pyridines has been shown to strongly impact the geometry, electronic structure, and electrostatic properties of these molecules, which in turn affects their intra- and intermolecular interactions.
SAR Associated with the Pyridazine Ring Modifications
Modifications to the pyridazine ring itself have been a key strategy in the optimization of this compound analogues. These modifications can involve the introduction of substituents, fusion with other rings, or replacement of the pyridazine with other heterocyclic systems.
For AChE inhibitors, substitutions on the pyridazine ring have a profound effect on activity. The introduction of a lipophilic group at the C-5 position is favorable for AChE inhibition. Furthermore, various substitutions and replacements of the C-6 phenyl group are possible, leading to derivatives with equivalent or slightly improved activity. A notable example is the indenopyridazine derivative, which was found to be a more potent inhibitor than the parent phenylpyridazine compound.
In the development of muscarinic M4 antagonists, the pyridazine ring was found to be essential for activity. Replacement of the pyridazine with regioisomeric pyridine (B92270) cores, a pyrazine (B50134) core, or a phenyl congener resulted in a loss of M4 inhibitory activity. This underscores the critical role of the pyridazine's specific electronic and structural features in binding to the M4 receptor.
For PIM-1 kinase inhibitors based on a triazolo[4,3-b]pyridazine scaffold, modifications on the pyridazine portion of the fused ring system are crucial for potency and selectivity. Similarly, in the development of aldose reductase inhibitors, novel 2-phenoxypyrido[3,2-b]pyrazin-3(4H)-one derivatives were synthesized, where the pyridopyrazinone core is a key element for potent inhibition.
| Target | Modification | Effect on Activity | Reference |
|---|---|---|---|
| Acetylcholinesterase | Lipophilic group at C-5 | Favorable for activity and selectivity | |
| Acetylcholinesterase | Replacement of C-6 phenyl with indenopyridazine | Increased potency | |
| Muscarinic M4 Receptor | Replacement of pyridazine with pyridine, pyrazine, or phenyl | Loss of activity |
SAR Associated with the Piperidine Ring Modifications
The piperidine ring is another key component of the this compound scaffold that has been extensively modified to probe its role in molecular recognition.
In the series of AChE inhibitors, isosteric replacements or modifications of the benzylpiperidine moiety were found to be detrimental to the activity. This suggests a strict structural requirement for the piperidine ring and its N-substituent for optimal interaction with the enzyme.
For muscarinic M4 antagonists, the SAR around the piperidine (or in this case, a 2-methylpiperidine) was steep. Chiral 2-methyl morpholine (B109124) surrogates were devoid of M4 activity, as was a piperidinone. Ring contraction to a chiral 2-methyl pyrrolidine (B122466) led to a 5- to 6-fold loss in activity. Interestingly, ring expansion to an unsubstituted homopiperidine afforded potent antagonists, which led to the exploration of a gem-dimethyl moiety in the 3-position of the piperidine ring to mimic the steric bulk of the homopiperidine.
In the context of LSD1 inhibitors based on a 3-(piperidin-4-ylmethoxy)pyridine (B1265346) core, the point of attachment to the piperidine ring is crucial. A piperidin-3-yl substituent was significantly less favorable than the piperidin-4-yl group, indicating a specific spatial requirement for this moiety in the binding pocket.
| Target | Modification | Effect on Activity | Reference |
|---|---|---|---|
| Acetylcholinesterase | Isosteric replacement of benzylpiperidine | Detrimental to activity | |
| Muscarinic M4 Receptor | Replacement of 2-methylpiperidine (B94953) with 2-methyl morpholine | Loss of activity | |
| Muscarinic M4 Receptor | Ring expansion to homopiperidine | Potent activity | |
| LSD1 | Piperidin-3-yl instead of piperidin-4-yl | Significantly less favorable |
Role of Linker Chemistry in Modulating Interactions
In the development of LSD1 inhibitors with a 3-(piperidin-4-ylmethoxy)pyridine core, the nature of the linker atom was found to be critical. The replacement of the ether (-O-) linkage with an amine (-NH-) was highly disfavored, resulting in a greatly reduced inhibitory activity. This highlights the importance of the electronic properties and hydrogen bonding capacity of the linker atom.
For a series of polyfunctionalized pyridines targeting sigma receptors, the length of the spacer connecting a 1-benzylpiperidin-4-yl moiety to the pyridine ring was varied (n=0–4). The linker length was found to influence the affinity and selectivity for σ1 and σ2 receptors. For instance, a compound with a linker of n=2 (an ethyl group) connecting the N-Bn-piperidine motif to the C2 position of the pyridine exhibited high affinity for the σ1 receptor and significant selectivity over the σ2 receptor. In contrast, a similar compound with a shorter linker (n=1, a methyl group) was found to be more affine for the σ2 receptor.
While not a this compound, a study on bisbenzimidazole derivatives demonstrated the dramatic effect of linker length and composition on target binding and cell uptake. As the linker length increased, the DNA stabilization varied, and the subcellular localization of the compounds changed from nuclear to extranuclear. These findings underscore the broader principle that linker chemistry can have a profound impact on the biological properties of a molecule.
Investigation of Molecular Recognition Mechanisms with Specific Biological Targets
The this compound scaffold has served as a template for the design of inhibitors for a diverse range of enzymes, and studies have begun to elucidate the molecular mechanisms underlying these interactions.
Lysine Specific Demethylase 1 (LSD1): Analogues based on a 3-(piperidin-4-ylmethoxy)pyridine core have been developed as potent LSD1 inhibitors. Enzyme kinetics and docking studies suggest that these compounds are competitive inhibitors against a dimethylated H3K4 substrate. The proposed binding mode indicates that the piperidine moiety likely interacts with the substrate binding pocket of the enzyme. These inhibitors have been shown to increase cellular H3K4 methylation and inhibit the proliferation of leukemia and solid tumor cells.
Acetylcholinesterase (AChE): The 3-[2-(1-benzylpiperidin-4-yl)ethylamino]pyridazine derivatives are potent AChE inhibitors. A classical SAR exploration suggested that the key elements for high AChE inhibition include the central pyridazine ring, a lipophilic cationic head (the benzylpiperidine moiety), and a specific distance of 4-5 carbon units between the pyridazine ring and the cationic head. This suggests a dual binding site interaction, with the cationic head likely interacting with the peripheral anionic site (PAS) of the enzyme and the pyridazine moiety interacting with the catalytic active site (CAS).
Kinases: The pyridazine ring is a recognized scaffold in the design of kinase inhibitors. For example, triazolo[4,3-b]pyridazine derivatives have been investigated as PIM-1 kinase inhibitors. The nitrogen atoms of the pyridazine can form key hydrogen bonds with the hinge region of the kinase, a common binding motif for many kinase inhibitors.
Dipeptidyl Peptidase-IV (DPP-IV) Enzyme: The inhibition of DPP-IV is a therapeutic strategy for type 2 diabetes. Pyrido[3,4-c]pyridazine derivatives have been investigated as DPP-IV inhibitors. The molecular recognition of ligands in DPP-IV often involves interactions with a lipophilic S1 pocket and a negatively charged glutamate (B1630785) pair (Glu205/206). The piperidine or a related basic moiety in the inhibitor structure typically forms a salt bridge with these glutamate residues, while other parts of the molecule occupy the hydrophobic pockets.
Aldose Reductase: Aldose reductase inhibitors (ARIs) are of interest for the treatment of diabetic complications. Pyridazinone derivatives have been explored as ARIs. The mechanism of inhibition often involves the interaction of a carboxylic acid or a similar acidic moiety with the anionic binding site of the enzyme. The pyridazine ring and its substituents can then occupy the specificity pocket, forming hydrophobic and hydrogen bonding interactions.
Receptor Binding Profile Analysis (e.g., Histamine (B1213489) H3 Receptor, Gamma-aminobutyric Acid A Receptor Subunit Alpha 5 (GABAA α5), Sphingosine-1-Phosphate (S1P) Receptor, Neurotransmitter Receptors)
The this compound scaffold serves as a versatile template in medicinal chemistry, with analogues demonstrating significant binding affinities across a range of biological targets. Structure-activity relationship (SAR) studies have revealed that modifications to both the piperidine and pyridazine rings can profoundly influence receptor binding potency and selectivity. This section analyzes the receptor binding profiles of these analogues at several key receptors.
Histamine H3 Receptor (H3R)
The piperidine ring is a crucial structural element for activity at the histamine H3 receptor (H3R), often conferring high affinity. nih.gov SAR studies on related scaffolds indicate that while replacing a piperazine ring with piperidine does not significantly alter H3R affinity, it can be influential for activity at other receptors like the sigma-1 receptor. nih.gov
In various series of H3R ligands, the piperidine moiety is a common feature. For instance, in a series of benzophenone (B1666685) derivatives, compounds featuring a piperidin-1-yl group connected via an alkyl chain showed high affinity for the H3R, with Ki values in the low nanomolar range. mdpi.com The substitution pattern on other parts of the molecule, such as the benzophenone core, was found to be important for potency, with para-substituted derivatives generally being the most potent. mdpi.com For example, compound 6 (from the study, not a direct pyridazine analogue) showed a Ki of 8 nM. mdpi.com Similarly, another study identified a compound, ADS031 , with a 4-oxypiperidine ether structure, which displayed a Ki of 12.5 nM at the human H3R. acs.org
While direct SAR data for this compound itself is limited in the provided context, the consistent high affinity of various piperidine-containing molecules for the H3R underscores the importance of this moiety. nih.govmdpi.comacs.org The H3R acts as both a presynaptic autoreceptor, controlling histamine synthesis and release, and as a heteroreceptor, modulating the release of other crucial neurotransmitters like acetylcholine, dopamine, and serotonin. nih.gov
| Compound Series | Key Structural Features | Receptor | Binding Affinity (Ki) | Reference |
|---|---|---|---|---|
| Benzophenone Derivatives | 4-F substituted benzophenone with pentyloxyl linker and piperidine | Human H3R | 8 nM | mdpi.com |
| 4-Oxypiperidine Ethers | Naphthalene series with benzyl (B1604629) moiety on piperidine | Human H3R | 12.5 nM | acs.org |
| Purine Derivatives | Purine core with bipiperidine at C-4 | Human H3R | 2.91 nM | nih.gov |
Gamma-aminobutyric Acid A (GABAA) Receptor Subunit Alpha 5 (α5)
Screening efforts have identified simple pyridazine structures as having a notable affinity for GABAA receptors. nih.gov Subsequent SAR studies on these pyridazine derivatives led to the development of ligands with nanomolar affinity and functional selectivity for the GABAA α5 receptor subtype. nih.gov
For example, arylaminopyridazine derivatives of GABA have been investigated, with studies showing that substitutions on the pyridazine and phenyl rings are critical for affinity. nih.gov Compounds such as SR 95531 (a para-methoxy substituted phenyl) and SR 42641 (a para-chloro substituted phenyl) displaced [3H]GABA with Ki values of 0.15 µM and 0.28 µM, respectively, and acted as specific GABAA antagonists. nih.gov
Further evolution of a 3,5-diphenylpyridazine (B15371788) hit (which had a Ki of 29 nM) showed that substitutions on the C5 phenyl ring were important for activity. researchgate.net A meta-cyano substitution on this phenyl ring resulted in a compound with a Ki of 5.2 nM and inverse agonist activity at α5-containing receptors. researchgate.net The α5 subunit of the GABAA receptor is primarily located in the hippocampus and is a target for improving cognitive function. mdpi.com
| Compound | Key Structural Features | Receptor | Binding Affinity (Ki) | Reference |
|---|---|---|---|---|
| SR 95531 | Arylaminopyridazine, para-methoxy phenyl substitution | GABAA | 0.15 µM | nih.gov |
| SR 42641 | Arylaminopyridazine, para-chloro phenyl substitution | GABAA | 0.28 µM | nih.gov |
| 3,5-diphenylpyridazine analogue | meta-cyano substitution on C5 phenyl ring | GABAA α5 | 5.2 nM | researchgate.net |
Sphingosine-1-Phosphate (S1P) Receptor
The available research literature does not provide direct structure-activity relationship studies for this compound analogues specifically targeting the family of sphingosine-1-phosphate (S1P) receptors. SAR studies for S1P receptor modulators have focused on distinct chemical scaffolds, such as 2-substituted 2-aminopropane-1,3-diols and 1,2,4-thiadiazole (B1232254) derivatives. rsc.orgresearchgate.net While S1P receptors are crucial in regulating immune responses, the specific binding profile of this compound derivatives at these receptors has not been detailed in the reviewed sources. researchgate.netnih.gov
Other Neurotransmitter Receptors
Analogues based on the this compound scaffold have been explored as inhibitors of acetylcholinesterase (AChE), an enzyme critical for neurotransmission. acs.orgnih.gov Starting from the lead compound 3-[2-(1-benzylpiperidin-4-yl)ethylamino]-6-phenylpyridazine , SAR studies revealed several key insights:
Introducing a lipophilic group at the C-5 position of the pyridazine ring is favorable for AChE inhibition. acs.orgnih.gov
Substitutions on the C-6 phenyl group are well-tolerated. acs.orgnih.gov
Modifications to the benzylpiperidine portion are generally detrimental to activity. acs.orgnih.gov
One of the most potent compounds from this series, an indenopyridazine derivative (4g ), exhibited an IC50 of 10 nM. Another analogue, 3-[2-(1-benzylpiperidin-4-yl)ethylamino]-5-methyl-6-phenylpyridazine (4c ), had an IC50 of 21 nM and was significantly more selective for human AChE over butyrylcholinesterase (BuChE). acs.orgnih.gov
| Compound | Target | Inhibitory Concentration (IC50) | Reference |
|---|---|---|---|
| 3-[2-(1-benzylpiperidin-4-yl)ethylamino]-6-phenylpyridazine (1) | Electric Eel AChE | 120 nM | acs.orgnih.gov |
| Indenopyridazine derivative (4g) | Electric Eel AChE | 10 nM | acs.orgnih.gov |
| 3-[2-(1-benzylpiperidin-4-yl)ethylamino]-5-methyl-6-phenylpyridazine (4c) | Electric Eel AChE | 21 nM | acs.orgnih.gov |
Advanced Research Topics and Future Directions in 3 Piperidin 4 Yl Pyridazine Chemistry
Development of Novel Synthetic Pathways for Complex Architectures
The creation of structurally complex molecules based on the 3-(Piperidin-4-yl)pyridazine core is crucial for accessing novel chemical space and developing compounds with highly specific functions. Modern synthetic organic chemistry offers a plethora of tools to move beyond simple derivatives and construct sophisticated molecular architectures.
Key Strategies for Complex Synthesis:
Asymmetric Synthesis: Achieving enantiopure piperidine (B6355638) derivatives is a significant challenge. Recent strategies involve the Rh-catalyzed asymmetric carbometalation of dihydropyridines, which can be precursors to chiral 3-substituted piperidines. acs.org This approach allows for the construction of enantioenriched piperidine rings that can then be coupled with a pyridazine (B1198779) moiety.
Multi-component Reactions (MCRs): MCRs offer an efficient route to highly substituted piperidines in a single step from simple starting materials. nih.gov The development of novel MCRs could enable the rapid assembly of complex piperidine rings which can then be functionalized with a pyridazine group, or MCRs could be designed to build the entire scaffold in one pot.
Late-Stage Functionalization: Modifying the this compound core at a late stage of a synthetic sequence is highly desirable for creating libraries of analogs. Techniques such as C-H activation on either the piperidine or pyridazine ring would allow for the direct introduction of new functional groups without the need for pre-functionalized starting materials.
Novel Cyclization Methods: Gold(I)-catalyzed intramolecular dearomatization/cyclization and radical cyclizations of 1,6-enynes are emerging as powerful methods for constructing polysubstituted piperidine rings. nih.gov These methods can generate complex substitution patterns that would be difficult to achieve through traditional means.
| Synthetic Strategy | Description | Potential Advantage for this compound |
| Asymmetric Catalysis | Use of chiral catalysts (e.g., Rhodium-based) to form enantioenriched piperidine precursors from prochiral starting materials like dihydropyridines. acs.org | Access to specific stereoisomers, crucial for stereospecific biological interactions. |
| Diels-Alder Reactions | Inverse electron-demand Diels-Alder reactions of 1,2,4-triazines can be used to construct the fused pyridine (B92270) ring systems, which can be precursors to pyridazine-containing structures. mdpi.com | Efficient construction of the core heterocyclic systems with control over regiochemistry. |
| Catalytic Hydrogenation | Stereoselective hydrogenation of substituted pyridine precursors using catalysts like Raney-Ni or ruthenium complexes to form specific piperidine diastereomers. nih.gov | Control over the stereochemistry of substituents on the piperidine ring. |
| Ring-Closing Metathesis | A powerful method for forming the piperidine ring from acyclic diene precursors, enabling the synthesis of complex alkaloids and related structures. researchgate.net | High functional group tolerance and applicability to a wide range of complex targets. |
Exploration of Unique Reactivity Patterns and Unconventional Transformations
Understanding and exploiting the unique reactivity of the this compound scaffold can lead to the discovery of novel chemical transformations and the synthesis of previously inaccessible molecules.
Photocatalysis: The integration of photocatalysis with transition-metal catalysis has enabled novel transformations. For instance, a photoinduced, palladium-catalyzed asymmetric allylic substitution has been developed for piperidine scaffolds, proceeding without the need to pre-install an allylic functional group. acs.org Applying such methods to derivatives of this compound could allow for unconventional functionalization at the piperidine ring.
Catalytic Diboration: Nickel-catalyzed enantioselective diboration of 1,2-dihydropyridines (piperidine precursors) introduces two boronic ester groups. acs.org These groups can be selectively functionalized through subsequent cross-coupling reactions, providing a versatile method for creating multiply substituted piperidines. acs.org
Metal-Mediated Reactions: The nitrogen atoms in the pyridazine ring can act as ligands for metal centers, potentially altering the reactivity of the entire molecule or enabling catalysis. Zinc(II) compounds, for example, have been shown to catalyze the nucleophilic addition of amines like piperidine to nitriles to form amidines. rsc.org This inherent coordinating ability could be harnessed for novel catalytic applications.
Ring System Manipulations: Research into ring expansion of smaller rings (e.g., pyrrolidines) or ring-opening/ring-closing cascade reactions could provide unconventional pathways to novel piperidine-based structures. researchgate.net
Integration of Artificial Intelligence and Machine Learning in Molecular Design
Generative Models: Deep generative models can be trained on known active molecules to design novel chemical entities with desired properties. nih.govresearchgate.net For the this compound scaffold, a generative model could be trained on a dataset of known kinase inhibitors or GPCR ligands to produce new, synthetically accessible derivatives with a high probability of biological activity.
Virtual Screening: AI-powered virtual screening can rapidly evaluate vast chemical libraries to identify molecules that are likely to bind to a specific biological target. nih.gov This allows researchers to prioritize which derivatives of this compound to synthesize and test, saving significant time and resources.
Predictive Modeling: ML models can predict various properties of a molecule, such as its solubility, metabolic stability, and potential toxicity, based on its structure. This allows for the in silico optimization of lead compounds before they are synthesized.
| AI/ML Application | Description | Relevance to this compound |
| De Novo Design | Algorithms generate entirely new molecular structures based on a set of desired parameters and known chemical rules. acm.org | Creation of novel, patentable derivatives with optimized properties. |
| Scaffold Hopping | AI identifies new core structures (scaffolds) that maintain the key pharmacophoric features of a known active molecule. researchgate.net | Discovery of bioisosteres for the pyridazine or piperidine rings to improve properties. |
| Retrosynthesis Prediction | AI tools predict potential synthetic routes for a target molecule, helping chemists devise efficient manufacturing processes. | Accelerating the synthesis of complex, computationally designed derivatives. |
Computational Methodologies for Property Optimization and Lead Generation
Computational chemistry provides invaluable insights into the structure-activity relationships (SAR) of molecules, guiding the optimization of lead compounds.
Structure-Activity Relationship (SAR) Studies: Computational modeling is integral to modern SAR studies. For a series of 3-(4-aryl/heteroarylsulfonyl)piperazin-1-yl)-6-(piperidin-1-yl)pyridazines, a multidimensional optimization effort combining synthesis and computational analysis enhanced potency and CNS penetration. nih.govnih.gov Similar approaches can be applied to fine-tune the properties of this compound derivatives.
Quantum Chemistry Calculations: Methods like Density Functional Theory (DFT) can be used to calculate the electronic properties of molecules, such as their HOMO/LUMO energy levels and electrostatic potential maps. mdpi.com This information helps in understanding the molecule's reactivity and its potential interactions with a biological target. mdpi.com
Molecular Dynamics (MD) Simulations: MD simulations can model the dynamic behavior of a ligand binding to its target protein over time. This provides a more realistic view of the binding process and can help in designing molecules with improved binding affinity and residence time.
A study on pyridazinone derivatives used computational methods to predict ADME (Absorption, Distribution, Metabolism, and Excretion) properties, finding that the designed molecules adhered to Lipinski's rules for drug-likeness. mdpi.com Such in silico profiling is essential for the early-stage optimization of this compound-based drug candidates.
New Applications of Pyridazine and Piperidine Scaffolds Beyond Traditional Areas
While the primary focus has been on medicinal chemistry, the unique electronic and structural properties of the pyridazine and piperidine scaffolds make them attractive for applications in materials science and catalysis.
Materials Science: Pyridazine-based materials are gaining attention for their applications in organic electronics. rsc.org The inherent dipole moment and π-system of the pyridazine ring can be exploited in the design of materials for:
Organic Light-Emitting Diodes (OLEDs): As host materials or components of thermally activated delayed fluorescence (TADF) emitters. rsc.org
Organic Field-Effect Transistors (OFETs): The planarity and potential for π-π stacking make pyridazine derivatives interesting candidates for organic semiconductors. liberty.edu
Fluorescent Probes and Sensors: The nitrogen atoms can coordinate with metal ions, leading to changes in fluorescence, which can be used for sensing applications. rsc.org
Catalysis: The piperidine scaffold is a common feature in organocatalysts. Furthermore, the combined pyridazine-piperidine structure could serve as a novel ligand for transition metal catalysis. The nitrogen atoms of the pyridazine and piperidine units can act as a bidentate or bridging ligand, creating unique coordination environments for catalytic processes. For example, palladium complexes with N-heterocyclic ligands are widely used in cross-coupling reactions, and novel pyridazine-piperidine ligands could offer unique reactivity or selectivity. nih.gov
| Field | Potential Application of Pyridazine/Piperidine Scaffolds | Rationale |
| Materials Science | Organic Semiconductors, OLEDs, Fluorescence Probes rsc.org | The pyridazine ring offers unique structural modifiability, capability for supramolecular assembly, and distinct optoelectronic properties. rsc.org |
| Catalysis | Asymmetric Catalysis, Organocatalysis nih.govacs.org | The piperidine moiety is a common component of chiral ligands and catalysts; the pyridazine ring can act as a coordinating group for metal-based catalysts. |
| Energy Materials | Components in energy storage or conversion systems rsc.org | The electrochemical properties of pyridazine-based polymers and complexes are being explored for these applications. rsc.org |
Q & A
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
